- A Concise Total Synthesis of Breitfussin A and B, Organic Letters, 2015, 17(1), 122-125
Cas no 95192-64-6 (5-bromo-2-methyl-1,3-dinitro-benzene)
5-bromo-2-methyl-1,3-dinitro-benzene Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-methyl-1,3-dinitrobenzene
- 5-Bromo-1,3-dinitro-2-methylbenzene
- 4-Bromo-2,6-dinitrotoluene
- Benzene, 5-bromo-2-methyl-1,3-dinitro-
- 5-bromo-2-methyl-1,3-dinitro-benzene
- 4-bromo-2,6-dinitro-toluene
- 2,6-dinitro-4-bromo-tolurene
- UOGCLPDKGPPDHM-UHFFFAOYSA-N
- STL554328
- BBL100534
- RW3765
- 6355AC
- OR17614
- FCH1325841
- 5-bromo-2-methyl-1,3-dinitro- benzene
- SY0
- 5-Bromo-2-methyl-1,3-dinitrobenzene (ACI)
-
- MDL: MFCD07357280
- Inchi: 1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
- InChI Key: UOGCLPDKGPPDHM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=C([N+](=O)[O-])C=C(Br)C=1)=O
Computed Properties
- Exact Mass: 259.94300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 91.6
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow crystalline powder
- Density: 1.793
- Melting Point: 89.5-90.5 ºC
- Flash Point: 143.8℃
- PSA: 91.64000
- LogP: 3.62030
- Solubility: Not determined
5-bromo-2-methyl-1,3-dinitro-benzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
5-bromo-2-methyl-1,3-dinitro-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0310-25g |
5-bromo-2-methyl-1,3-dinitrobenzene |
95192-64-6 | 97% | 25g |
$530 | 2023-09-07 | |
| Fluorochem | 214613-1g |
5-Bromo-2-methyl-1,3-dinitrobenzene |
95192-64-6 | 95% | 1g |
£70.00 | 2022-03-01 | |
| Fluorochem | 214613-5g |
5-Bromo-2-methyl-1,3-dinitrobenzene |
95192-64-6 | 95% | 5g |
£245.00 | 2022-03-01 | |
| Fluorochem | 214613-25g |
5-Bromo-2-methyl-1,3-dinitrobenzene |
95192-64-6 | 95% | 25g |
£856.00 | 2022-03-01 | |
| TRC | B801543-250mg |
4-Bromo-2,6-dinitrotoluene |
95192-64-6 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B801543-500mg |
4-Bromo-2,6-dinitrotoluene |
95192-64-6 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B801543-2.5g |
4-Bromo-2,6-dinitrotoluene |
95192-64-6 | 2.5g |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024588-5g |
4-Bromo-2,6-dinitrotoluene |
95192-64-6 | 97% | 5g |
4063CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024588-1g |
4-Bromo-2,6-dinitrotoluene |
95192-64-6 | 97% | 1g |
1006CNY | 2021-05-07 | |
| Apollo Scientific | OR17614-1g |
4-Bromo-2,6-dinitrotoluene |
95192-64-6 | 1g |
£25.00 | 2025-02-19 |
5-bromo-2-methyl-1,3-dinitro-benzene Production Method
Production Method 1
1.2 Solvents: Water ; cooled
Production Method 2
- Indazole compound and application thereof for preparing IDO inhibitor drug, China, , ,
Production Method 3
- The discovery of pyrano[3,4-b]indole-based allosteric inhibitors of HCV NS5B polymerase with in vivo activity, ChemMedChem, 2008, 3(10), 1508-1515
Production Method 4
- Preparation of pyranoindole derivatives as inhibitors of hepatitis C polymerase, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Ammonia Solvents: Methanol ; 1 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- 5-HT6 receptor antagonists: lead-optimization and biological evaluation of N-aryl and N-heteroaryl 4-amino-benzene sulfonamides, European Journal of Medicinal Chemistry, 2001, 36(2), 165-178
Production Method 6
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(10), 2144-2147
Production Method 7
- Process for preparation of indazole compound containing nitrogen substituent and application thereof as IDO inhibitor, China, , ,
Production Method 8
- A 4-aromatic heterocyclic substituted indazole compound and application as dual inhibitor of ido/tdo, China, , ,
Production Method 9
- 4-AROMATIC HETEROCYCLIC SUBSTITUTED INDAZOLE AND USE THEREOF AS IDO/TDO DUAL INHIBITOR, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of condensed pyrazole compounds as TTK protein kinase inhibitors, Japan, , ,
Production Method 11
- Polysubstituted indazole compound and application as IDO inhibitor, China, , ,
Production Method 12
- 4,6-Substituted-1H-indazoles as potent IDO1/TDO dual inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(6), 1087-1098
Production Method 13
1.2 Solvents: Water ; 10 min, cooled
- Preparation of nitrogen-containing heterobicycles as inhibitors of KRAS G12C, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Water ; cooled
- Preparation of arylsulfonamides and urea derivatives and their use as alpha 1A/1L adrenoceptor agonists, European Patent Organization, , ,
Production Method 15
5-bromo-2-methyl-1,3-dinitro-benzene Raw materials
5-bromo-2-methyl-1,3-dinitro-benzene Preparation Products
5-bromo-2-methyl-1,3-dinitro-benzene Suppliers
5-bromo-2-methyl-1,3-dinitro-benzene Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-bromo-2-methyl-1,3-dinitro-benzene
5-Bromo-2-Methyl-1,3-Dinitrobenzene: A Comprehensive Overview
The compound with CAS No. 95192-64-6, commonly referred to as 5-bromo-2-methyl-1,3-dinitrobenzene, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, a methyl group at the 2-position, and nitro groups at the 1 and 3 positions of the benzene ring. The combination of these substituents imparts distinctive chemical properties that make this compound valuable in research and industrial settings.
Recent studies have highlighted the importance of 5-bromo-2-methyl-1,3-dinitrobenzene in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its potential as a precursor in the synthesis of novel heterocyclic compounds, which are crucial in drug design. The presence of multiple functional groups allows for a wide range of reactions, including nucleophilic aromatic substitution and coupling reactions, making it a versatile building block in organic synthesis.
In terms of physical properties, 5-bromo-2-methyl-1,3-dinitrobenzene exhibits a high melting point due to the strong intermolecular forces arising from the electron-withdrawing nitro groups. This characteristic makes it suitable for applications requiring thermal stability. Additionally, its solubility in various solvents has been extensively studied, providing insights into its behavior in different chemical environments.
The synthesis of 5-bromo-2-methyl-1,3-dinitrobenzene involves a multi-step process that typically begins with bromination of an appropriate benzene derivative followed by nitration at specific positions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. These improvements are particularly significant for large-scale production in industries such as agrochemicals and specialty chemicals.
From an environmental perspective, understanding the degradation pathways of 5-bromo-2-methyl-1,3-dinitrobenzene is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, this compound can undergo hydrolysis or microbial degradation, reducing its persistence in the environment. However, further research is needed to fully characterize its environmental fate and toxicity.
In conclusion, 5-bromo-2-methyl-1,3-dinitrobenzene (CAS No. 95192-64-6) is a compound with remarkable chemical versatility and practical applications. Its unique structure and properties continue to be explored by researchers worldwide, driving innovations in various scientific domains. As new findings emerge, this compound is expected to play an even more significant role in advancing modern chemistry.
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